2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-9-6-4-8-3-2-7(6)10-5;/h8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLHPVHVGOGENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246892-18-1 | |
| Record name | 2-methyl-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps:
-
Bromination :
-
Methylation :
-
Hydrochloride Salt Formation :
Alternative Cyanation-Hydrolysis Approach
The same patent discloses a pathway via cyanation followed by hydrolysis:
-
Cyanation :
-
2-Bromo-5-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine reacts with copper(I) cyanide in DMF at 120°C to form the 2-cyano derivative.
-
-
Hydrolysis :
-
The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl, followed by neutralization to yield the hydrochloride salt.
-
Comparative Analysis of Methods
Industrial-Scale Considerations
Capot Chemical’s specification of ≥98% purity for the free base (CAS 885273-36-9) implies rigorous purification protocols, likely involving recrystallization from ethanol/water mixtures. J & W Pharmlab’s hydrochloride salt (97% purity) employs column chromatography and fractional crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolines, oxazolones, and tetrahydro derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including resistant strains of Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial enzyme activity or modulating receptor functions .
- Anticancer Potential: Studies have shown that certain derivatives demonstrate significant anticancer activity against human cancer cell lines such as A549 (lung adenocarcinoma). The effectiveness of these compounds is often evaluated using assays that measure cell viability post-treatment .
Biological Studies
The compound serves as a tool in biological research for studying enzyme inhibitors and receptor modulators:
- Enzyme Inhibition Studies: It can be used to explore interactions with specific enzymes, providing insights into mechanisms of action and potential therapeutic targets .
Material Science
In addition to its biological applications, this compound is utilized in the development of new materials:
- Catalytic Applications: It acts as a catalyst in various chemical reactions, facilitating the synthesis of more complex heterocyclic compounds which are essential in pharmaceutical development .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives derived from this compound against clinical strains of bacteria. The results indicated that some compounds exhibited potent activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of novel derivatives of this compound against lung cancer cells. Results showed that specific modifications to the chemical structure significantly enhanced anticancer activity compared to standard treatments like cisplatin .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant Staphylococcus aureus strains |
| Anticancer agents | Significant activity against A549 lung adenocarcinoma cells | |
| Biological Research | Enzyme inhibition studies | Useful for understanding enzyme interactions |
| Material Science | Catalysts for chemical reactions | Enhances synthesis efficiency of complex compounds |
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Core Heterocycle Variations
The heterocyclic scaffold significantly influences electronic properties, solubility, and biological interactions. Key analogues include:
Key Observations :
Substituent Impact on Physicochemical Properties
- Methyl vs. Bromophenyl : The target compound’s 2-methyl group contributes to steric hindrance without significant electronic effects. In contrast, 2-(4-bromo-phenyl)-5-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine HCl () introduces a bulky, electron-deficient aryl group, likely reducing solubility but increasing affinity for hydrophobic targets.
- Ethyl Carboxylate : The ester group in enhances polarity and susceptibility to hydrolysis, making it a reactive intermediate for further derivatization.
Hydrogenation State and Aromaticity
All compared compounds feature tetrahydro-modified pyridine rings, reducing aromaticity and increasing conformational flexibility compared to fully aromatic systems. This modification may improve binding to flexible enzyme active sites or reduce metabolic instability .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride (CAS No. 1246892-18-1) is a heterocyclic compound with the molecular formula CHClNO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential applications.
- Molecular Weight : 174.63 g/mol
- IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine; hydrochloride
- Physical State : White solid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions:
- Enzyme Inhibition : It has been shown to inhibit various enzymes which play crucial roles in metabolic pathways.
- Receptor Modulation : The compound may interact with receptors involved in neurotransmission and cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focused on its cytotoxic effects against several human cancer cell lines:
| Cell Line | IC (µM) | Reference Drug |
|---|---|---|
| A549 (Lung Cancer) | 10 | Tivozanib |
| HT-29 (Colorectal) | 12 | Tivozanib |
| MCF7 (Breast Cancer) | 15 | Tivozanib |
In these assays, the compound demonstrated comparable efficacy to established anticancer drugs.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against pathogenic bacteria and fungi. The derivatives showed enhanced activity compared to the parent compound.
- Anticancer Evaluation : Another research article published in Cancer Letters reported that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models.
- Mechanistic Studies : Molecular docking studies have suggested that the compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride, and how do reaction conditions influence yield?
The synthesis of structurally related oxazolo-pyridine derivatives typically involves cyclization reactions under acidic or thermal conditions. For example, oxazolo[4,5-d]pyrimidines are synthesized via multi-step processes, including amidine hydrochlorides reacting with precursors in THF under reflux, followed by POCl₃-mediated chlorination and amine substitution . Adapting these methods, researchers may substitute starting materials (e.g., replacing thiazole with oxazole cores) and optimize parameters like solvent polarity, temperature, and catalyst selection. Yield improvements often require iterative adjustments to stoichiometry and purification protocols (e.g., column chromatography or recrystallization) .
Q. How can researchers validate the purity and structural identity of this compound?
Analytical methods include:
- HPLC : Assess purity (>95% is typical for research-grade compounds; impurities may arise from incomplete cyclization or residual solvents) .
- NMR (¹H/¹³C) : Confirm the oxazole and pyridine ring systems, methyl group position, and hydrochloride salt formation (e.g., downfield shifts for NH/Cl⁻ protons) .
- LC-MS : Verify molecular weight (C₈H₁₁ClN₂O₂; theoretical MW 234.7 g/mol) and detect degradants .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content from the hydrochloride salt .
Q. What preliminary biological screening assays are suitable for this compound?
Given its structural similarity to thiazolo-pyridine derivatives with reported antimicrobial and anticancer activity, initial screens should include:
- Enzyme inhibition assays : Target kinases or receptors implicated in disease pathways (e.g., cancer, inflammation).
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility and stability tests : Evaluate pH-dependent solubility in aqueous buffers and DMSO for in vitro compatibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Impurities >5% (e.g., unreacted intermediates) can skew bioactivity results. Validate batches via HPLC and repeat assays with rigorously purified samples .
- Assay conditions : Differences in cell culture media, serum content, or incubation times affect compound stability. Standardize protocols using reference compounds (e.g., FDA-approved kinase inhibitors) .
- Salt form effects : The hydrochloride counterion may influence solubility; compare free base and salt forms in parallel studies .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Derivatization : Introduce substituents (e.g., methyl, carboxyl) to enhance metabolic stability. For example, carboxyl groups improve aqueous solubility, while methyl groups reduce hepatic clearance .
- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to increase bioavailability .
- Formulation : Use nanoparticles or liposomes to improve tissue penetration and reduce off-target effects .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : Predict binding affinities to target proteins (e.g., using AutoDock Vina with crystal structures from the PDB).
- QSAR models : Correlate electronic (e.g., logP, H-bond donors) and steric descriptors with activity data to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the oxazole-pyridine core in biological membranes .
Methodological Considerations
Q. What are best practices for handling and storing this compound?
- Storage : Keep at +5°C in airtight, light-protected containers to prevent hydrolysis of the oxazole ring or hydrochloride dissociation .
- Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid inhalation or direct contact .
Q. How should researchers address solubility challenges in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
